molecular formula C12H24NO2P B140855 Diallyl N,N-diisopropylphosphoramidite CAS No. 126429-21-8

Diallyl N,N-diisopropylphosphoramidite

Cat. No. B140855
M. Wt: 245.3 g/mol
InChI Key: QBLCHHSGJTUNSJ-UHFFFAOYSA-N
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Description

Synthesis and Coordination Chemistry of N,N-Diallylbispidine

The synthesis of N,N-diallylbispidine involves revisiting the production of a specific bicyclic diamine and identifying previously undetected byproducts. The process includes isolation techniques such as prep-GC and column chromatography. The study further explores the coordination chemistry by forming complexes with various metals, such as nickel, palladium, and platinum, and characterizing them through X-ray crystallography. This research provides insights into the synthesis and potential applications of N,N-diallylbispidine in coordination chemistry .

Phosphitylating Agent for Phosphorylation of Hydroxy Amino Acids

N,N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite is presented as a versatile phosphitylating agent, particularly effective for phosphorylating Boc-protected hydroxy amino acids. The study demonstrates the agent's ability to yield high-quality protected phosphopeptides, which are crucial in peptide synthesis. The Boc-group and phosphate 4-chlorobenzyl groups can be selectively removed, showcasing the agent's utility in the stepwise construction of complex molecules .

Reactions of Dimethylphosphoramidic Difluoride with Aminoalcohols

The reactions between dimethylphosphoramidic difluoride and trans-2-(N,N-dialkylamino)cycloalkanols in the presence of sulfur-containing nucleophiles are investigated. The study reveals the formation of various thiophosphates and phosphonothioates, with yields influenced by the pKa of the aminoalcohol. The research also includes an X-ray diffraction analysis of a specific dithiocarbamate, providing evidence for the proposed reaction mechanism involving aziridinium cations .

Oligonucleotide Synthesis Using Beta-Cyanoethyl-N,N-dialkylamino-/N-morpholino Phosphoramidite

This paper discusses the preparation of various 5'O-N-protected deoxynucleoside phosphoramidites and their application in oligodeoxynucleotide synthesis. The study emphasizes the stability of these compounds, making them suitable for automated DNA synthesis. The research also outlines a simplified process for deprotection and isolation of the final oligonucleotide product, which is a significant advancement in the field of nucleic acid chemistry .

Scientific Research Applications

Chemoprevention of Esophageal Cancer

  • Study Findings : Diallyl sulfide, a related compound, was found to inhibit the DNA-damaging and tumorigenic effects of N-nitrosomethylbenzylamine in rat esophagus, suggesting its potential as an anticarcinogenic agent (Wargovich et al., 1988).

Inhibition of Colon Cancer

  • Study Findings : Diallyl sulfide, when given to mice, inhibited the incidence of colorectal adenocarcinoma induced by dimethylhydrazine, indicating its potential in cancer prevention (Wargovich, 1987).

Gene Expression in HepG2 Cells

  • Study Findings : Diallyl trisulfide, another related compound, was found to influence gene expression related to lipid-lowering effects in HepG2 cells, suggesting a role in regulating pathways like PPAR-alpha (Zhou et al., 2005).

Inhibition of Chemical Toxicity and Carcinogenesis

  • Study Findings : Diallyl sulfide and its derivatives were found to inhibit the bioactivation of carcinogens and reduce toxicity in rodents, implicating their role in reducing tumor incidence (Yang et al., 2001).

Anticancer Properties in Prostate Cancer Cells

  • Study Findings : Diallyl trisulfide was observed to induce apoptosis in human prostate cancer cells through specific kinase-mediated pathways (Xiao et al., 2004).

Reactivity of Dichalcogenide Precursors

  • Study Findings : A study on dichalcogenide precursors, which includes compounds similar to Diallyl N,N-diisopropylphosphoramidite, revealed insights into the synthesis of colloidal chalcogenide nanocrystals and their optoelectronic properties (Guo et al., 2013).

Tandem Phosphoramidite Method

  • Study Findings : A phosphoramidite procedure developed for phospholipidation of imidazoquinolines involved a process similar to the use of Diallyl N,N-diisopropylphosphoramidite, demonstrating its potential in synthetic chemistry (Bazin et al., 2016).

Safety And Hazards

Diallyl N,N-diisopropylphosphoramidite is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to rinse cautiously with water for several minutes .

properties

IUPAC Name

N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24NO2P/c1-7-9-14-16(15-10-8-2)13(11(3)4)12(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLCHHSGJTUNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405573
Record name Diallyl N,N-diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallyl N,N-diisopropylphosphoramidite

CAS RN

126429-21-8
Record name Diallyl N,N-diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl diisopropylphosphoramidite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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